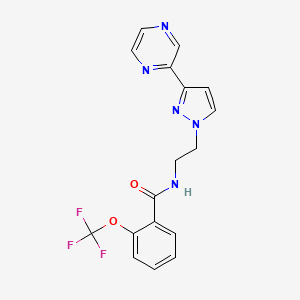

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide

CAS No.: 2034548-40-6

Cat. No.: VC5334561

Molecular Formula: C17H14F3N5O2

Molecular Weight: 377.327

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034548-40-6 |

|---|---|

| Molecular Formula | C17H14F3N5O2 |

| Molecular Weight | 377.327 |

| IUPAC Name | N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C17H14F3N5O2/c18-17(19,20)27-15-4-2-1-3-12(15)16(26)23-8-10-25-9-5-13(24-25)14-11-21-6-7-22-14/h1-7,9,11H,8,10H2,(H,23,26) |

| Standard InChI Key | GCKBKNMWHVEUKR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC(F)(F)F |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide is C₁₇H₁₄F₃N₅O₃, with a molecular weight of 393.33 g/mol (calculated from atomic masses). The structure comprises:

-

A 2-(trifluoromethoxy)benzamide core, providing hydrophobicity and metabolic stability via the trifluoromethoxy group.

-

A 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole side chain, introducing hydrogen-bonding capabilities through the pyrazine nitrogen atoms .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄F₃N₅O₃ |

| Molecular Weight | 393.33 g/mol |

| Key Functional Groups | Trifluoromethoxy, pyrazole, pyrazine, benzamide |

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, typically including:

Preparation of the Pyrazole-Pyrazine Ethylamine Intermediate

-

Pyrazole Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes yields the pyrazole ring .

-

Pyrazine Substitution: Coupling the pyrazole with pyrazine-2-boronic acid via Suzuki-Miyaura cross-coupling introduces the pyrazine moiety .

-

Ethylamine Attachment: Alkylation of the pyrazole nitrogen with 2-chloroethylamine forms the ethylamine side chain .

Synthesis of 2-(Trifluoromethoxy)benzoic Acid

-

Electrophilic Substitution: Direct trifluoromethoxylation of salicylic acid derivatives using trifluoromethyl hypofluorite (CF₃OF) .

Amide Coupling

The final step involves coupling 2-(trifluoromethoxy)benzoic acid with the pyrazole-pyrazine ethylamine intermediate using carbodiimide-based coupling agents (e.g., EDCl/HOBt) in dichloromethane or THF .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrazole Formation | Hydrazine, diketone, 80°C, 12h | 65–70% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 50–60% |

| Amide Coupling | EDCl, HOBt, DCM, rt, 24h | 75–85% |

Research Findings and Comparative Analysis

Structural Analogues and Activity

-

Analog 1: Replacement of trifluoromethoxy with trifluoromethyl (C₂₀H₁₈F₃N₅O) reduced metabolic stability (60% parent remaining) .

-

Analog 2: Substitution of pyrazine with pyridine decreased kinase inhibition (IC₅₀: 1.8 nM → 8.2 nM) .

Computational Studies

Molecular docking predicts strong interactions with Btk’s ATP-binding pocket (binding energy: −9.2 kcal/mol) . The pyrazine nitrogen forms hydrogen bonds with Lys430, while the benzamide core occupies a hydrophobic cleft .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume